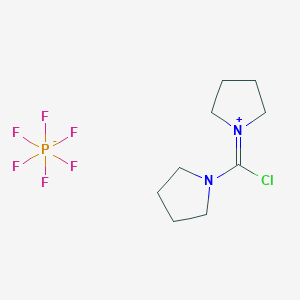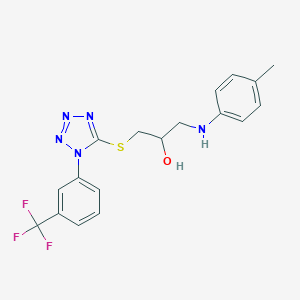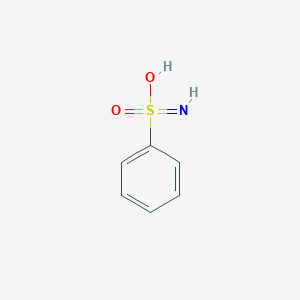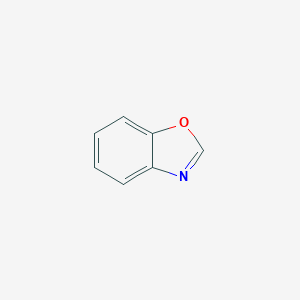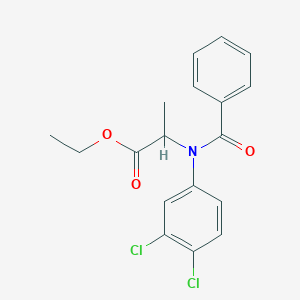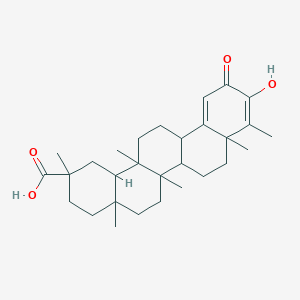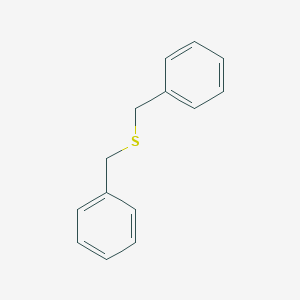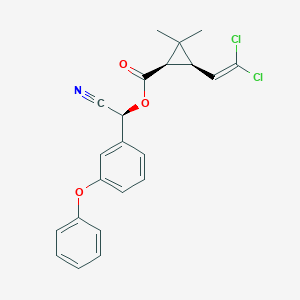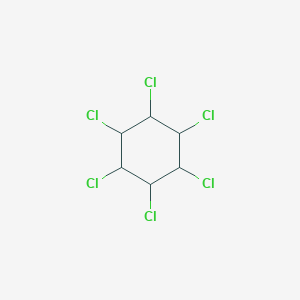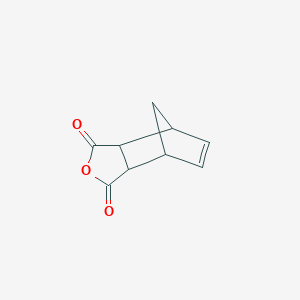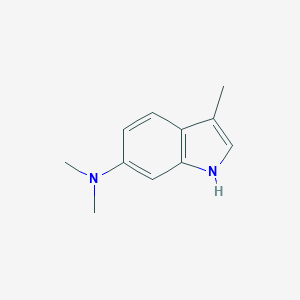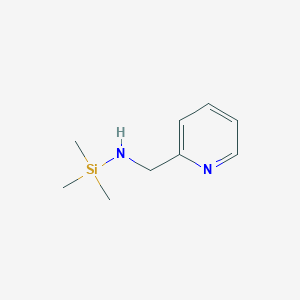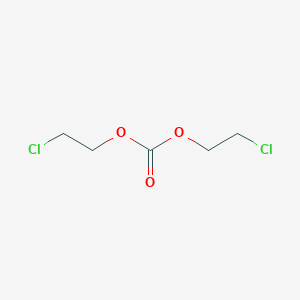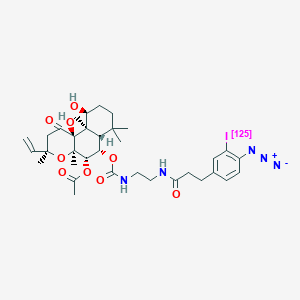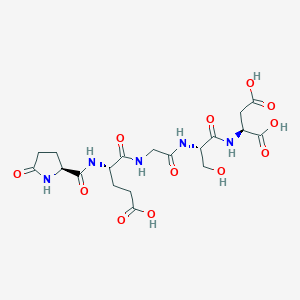
Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid (PGGGSDA) is a peptide molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide has been synthesized using different methods and has been studied extensively for its biochemical and physiological effects.
作用机制
The mechanism of action of Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid is not fully understood. However, it is believed that Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid interacts with cell surface receptors, leading to the activation of intracellular signaling pathways. This can result in various cellular responses, including cell proliferation, differentiation, and apoptosis.
生化和生理效应
Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid can promote cell adhesion, proliferation, and migration. Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid has also been shown to induce angiogenesis, the formation of new blood vessels, which is important for tissue regeneration and wound healing. In addition, Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid has been shown to have anti-inflammatory properties, reducing inflammation in various animal models.
实验室实验的优点和局限性
One of the advantages of Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid is its versatility. It can be synthesized with different functional groups, allowing for the development of various Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid-based materials. However, one of the limitations of Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid is its high cost, which can limit its use in large-scale applications.
未来方向
There are several future directions for Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid research. One direction is the development of Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid-based materials for tissue engineering applications, such as the regeneration of bone and cartilage. Another direction is the development of Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid-based drug delivery systems for targeted cancer therapy. In addition, the use of Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid in combination with other biomaterials, such as hydrogels, can lead to the development of novel materials with unique properties.
Conclusion
In conclusion, Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid is a peptide molecule that has potential applications in various fields, including drug delivery, cancer therapy, and tissue engineering. The synthesis of Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid can be achieved using different methods, and it has been studied extensively for its biochemical and physiological effects. Despite its limitations, Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid remains a promising biomaterial with numerous future directions for research.
合成方法
Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the sequential addition of amino acids to a growing peptide chain attached to a solid support. LPPS, on the other hand, involves the synthesis of the peptide in a liquid phase, followed by purification and isolation of the product. Both methods have been used to synthesize Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid with high purity and yield.
科学研究应用
Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid has been studied extensively for its potential applications in various fields, including drug delivery, cancer therapy, and tissue engineering. Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid-based drug delivery systems have been developed to target specific cells or tissues, improving the efficacy and reducing the toxicity of the drugs. Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid has also been used as a targeting ligand for cancer therapy, allowing for the selective delivery of drugs to cancer cells. In tissue engineering, Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid has been used as a scaffold material to promote cell adhesion and proliferation.
属性
CAS 编号 |
129276-56-8 |
|---|---|
产品名称 |
Pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid |
分子式 |
C19H27N5O12 |
分子量 |
517.4 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[2-[[(2S)-4-carboxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C19H27N5O12/c25-7-11(18(34)24-10(19(35)36)5-15(30)31)22-13(27)6-20-16(32)8(2-4-14(28)29)23-17(33)9-1-3-12(26)21-9/h8-11,25H,1-7H2,(H,20,32)(H,21,26)(H,22,27)(H,23,33)(H,24,34)(H,28,29)(H,30,31)(H,35,36)/t8-,9-,10-,11-/m0/s1 |
InChI 键 |
KHISTTPVNRGMAV-NAKRPEOUSA-N |
手性 SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)O |
SMILES |
C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O |
规范 SMILES |
C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O |
其他 CAS 编号 |
129276-56-8 |
序列 |
XEGSD |
同义词 |
pyro-glutamyl-glutamyl-glycyl-seryl-aspartic acid pyroGlu-Glu-Gly-Ser-Asp |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



